3,1-meso-Tetrakis(2-acetamidophenyl)porphyrin
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Overview
Description
3,1-meso-Tetrakis(2-acetamidophenyl)porphyrin: is a synthetic porphyrin derivative characterized by its unique structure, which includes four acetamidophenyl groups attached to the meso positions of the porphyrin ring. Porphyrins are a class of organic compounds known for their distinctive macrocyclic structure, which consists of four pyrrole-type rings linked by methine bridges. These compounds are notable for their roles in biological systems, such as heme in hemoglobin and chlorophyll in photosynthesis, as well as their extensive applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,1-meso-Tetrakis(2-acetamidophenyl)porphyrin typically involves the condensation of pyrrole with aldehydes under acidic conditions, followed by the introduction of acetamidophenyl groups. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid. The process may involve multiple steps, including purification through column chromatography to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 3,1-meso-Tetrakis(2-acetamidophenyl)porphyrin can undergo various chemical reactions, including:
Oxidation: The porphyrin ring can be oxidized to form porpholactones or other oxidized derivatives.
Reduction: Reduction reactions can modify the porphyrin ring or the acetamidophenyl groups.
Substitution: The acetamidophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield porpholactones, while substitution reactions can introduce various functional groups onto the acetamidophenyl moieties .
Scientific Research Applications
Chemistry: 3,1-meso-Tetrakis(2-acetamidophenyl)porphyrin is used as a building block for the synthesis of more complex porphyrin derivatives.
Biology: In biological research, this compound is studied for its potential as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light activation makes it a promising candidate for targeting cancer cells .
Medicine: Beyond PDT, this compound is explored for its potential in drug delivery systems. Its macrocyclic structure can encapsulate therapeutic agents, enhancing their stability and targeted delivery .
Industry: In industrial applications, this compound is used in the development of sensors and diagnostic tools. Its photophysical properties make it suitable for use in optical sensors and imaging devices .
Mechanism of Action
The mechanism of action of 3,1-meso-Tetrakis(2-acetamidophenyl)porphyrin in photodynamic therapy involves the generation of reactive oxygen species (ROS) upon exposure to light. The porphyrin ring absorbs light energy, which excites the molecule to a higher energy state. This energy is then transferred to molecular oxygen, producing singlet oxygen and other ROS. These reactive species can induce cell damage and apoptosis in targeted cancer cells .
Comparison with Similar Compounds
meso-Tetraphenylporphyrin (TPP): A widely studied porphyrin with four phenyl groups attached to the meso positions.
meso-Tetrakis(pentafluorophenyl)porphyrin (TFPP): A porphyrin derivative with enhanced electron-withdrawing properties due to the pentafluorophenyl groups.
meso-Tetrakis(4-carboxyphenyl)porphyrin (TCPP): A porphyrin with carboxylic acid groups, making it suitable for coordination chemistry and metal-organic frameworks.
Uniqueness: 3,1-meso-Tetrakis(2-acetamidophenyl)porphyrin stands out due to the presence of acetamidophenyl groups, which provide unique chemical reactivity and potential for functionalization. This makes it particularly valuable in applications requiring specific interactions with biological molecules or the development of advanced materials .
Properties
CAS No. |
85166-02-5 |
---|---|
Molecular Formula |
C52H42N8O4 |
Molecular Weight |
842.9 g/mol |
IUPAC Name |
N-[2-[10,15,20-tris(2-acetamidophenyl)-21,23-dihydroporphyrin-5-yl]phenyl]acetamide |
InChI |
InChI=1S/C52H42N8O4/c1-29(61)53-37-17-9-5-13-33(37)49-41-21-23-43(57-41)50(34-14-6-10-18-38(34)54-30(2)62)45-25-27-47(59-45)52(36-16-8-12-20-40(36)56-32(4)64)48-28-26-46(60-48)51(44-24-22-42(49)58-44)35-15-7-11-19-39(35)55-31(3)63/h5-28,57,60H,1-4H3,(H,53,61)(H,54,62)(H,55,63)(H,56,64) |
InChI Key |
MZLPUUOXBAMPSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7NC(=O)C)C8=CC=CC=C8NC(=O)C)C=C4)C9=CC=CC=C9NC(=O)C)N3 |
Origin of Product |
United States |
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